molecular formula C8H18OS2 B14724177 6-Oxa-3,9-dithiaundecane CAS No. 5648-30-6

6-Oxa-3,9-dithiaundecane

Cat. No.: B14724177
CAS No.: 5648-30-6
M. Wt: 194.4 g/mol
InChI Key: NZLCDJADEWGUAX-UHFFFAOYSA-N
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Description

6-Oxa-3,9-dithiaundecane is an organic compound with the molecular formula C8H18OS2 It is characterized by the presence of an oxygen atom and two sulfur atoms within its molecular structure

Preparation Methods

The synthesis of 6-Oxa-3,9-dithiaundecane typically involves the reaction of ethylthio compounds with ethylene oxide. One common synthetic route includes the reaction of 2-ethylthioethanol with ethylene oxide under controlled conditions to yield the desired product. The reaction conditions often involve the use of a base catalyst and a solvent such as dichloromethane .

Industrial production methods for this compound are not widely documented, but the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings.

Chemical Reactions Analysis

6-Oxa-3,9-dithiaundecane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thioether compound using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

6-Oxa-3,9-dithiaundecane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Oxa-3,9-dithiaundecane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

6-Oxa-3,9-dithiaundecane can be compared with other similar compounds, such as:

Properties

CAS No.

5648-30-6

Molecular Formula

C8H18OS2

Molecular Weight

194.4 g/mol

IUPAC Name

1-ethylsulfanyl-2-(2-ethylsulfanylethoxy)ethane

InChI

InChI=1S/C8H18OS2/c1-3-10-7-5-9-6-8-11-4-2/h3-8H2,1-2H3

InChI Key

NZLCDJADEWGUAX-UHFFFAOYSA-N

Canonical SMILES

CCSCCOCCSCC

Origin of Product

United States

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